CC-90003
Description
Properties
Molecular Formula |
C22H21ClN4O4 |
|---|---|
Appearance |
Solid powder |
Purity |
> 98% |
Synonyms |
CC-90003; CC 90003; CC90003.; |
Origin of Product |
United States |
Foundational & Exploratory
CC-90003 small molecule inhibitor structure and molecular weight
Target: ERK1/2 (Covalent) | Status: Clinical (Discontinued/Tool Compound) | Class: MAPK Pathway Inhibitor
Executive Summary
CC-90003 is a highly selective, irreversible covalent inhibitor of Extracellular Signal-Regulated Kinase (ERK1 and ERK2). Unlike reversible ATP-competitive inhibitors, this compound targets a unique cysteine residue within the ERK active site, forming a permanent bond that prevents substrate phosphorylation. Developed to overcome resistance mechanisms inherent to upstream MEK and RAF inhibition—particularly in KRAS- and BRAF-mutant solid tumors—it demonstrated potent preclinical efficacy.[1] However, clinical progression was halted due to a narrow therapeutic index and neurotoxicity. Today, it serves as a critical "tool compound" for dissecting MAPK pathway dependency and studying covalent kinase inhibition kinetics.
Chemical Identity & Physicochemical Properties[2]
Scientific Integrity Note: When sourcing this compound, verify the CAS number explicitly. Generic "ERK inhibitors" often refer to reversible compounds (e.g., Ulixertinib), which have vastly different washout kinetics. This compound contains a reactive acrylamide "warhead" necessary for its covalent mechanism.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC/Chemical Name | N-(3-((2-((2-methoxy-5-methylpyridin-4-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-4-methylphenyl)acrylamide |
| CAS Number | 1621999-82-3 |
| Molecular Weight | 458.44 g/mol |
| Molecular Formula | C₂₂H₂₁F₃N₆O₂ |
| Solubility | DMSO: ≥ 83 mg/mL (181.05 mM); Insoluble in Water and Ethanol |
| Physical Appearance | White to off-white solid |
| Storage | -20°C (Powder, 3 years); -80°C (In solvent, 6 months) |
Structural Insight: The molecule features a Michael acceptor (acrylamide group) . This electrophilic moiety is responsible for the nucleophilic attack by the thiol group of the conserved cysteine residue in ERK.
Mechanism of Action (MOA)[4]
The Covalent Advantage
Standard kinase inhibitors function by competing with ATP for the binding pocket. In contrast, this compound acts via a two-step mechanism:
-
Reversible Binding: The inhibitor associates with the ATP-binding pocket of ERK1/2.
-
Covalent Ligation: The acrylamide warhead reacts specifically with Cys183 (ERK1) or Cys164 (ERK2) located in the activation loop.
This irreversible binding results in "infinite" residence time; enzyme activity is only restored when the cell synthesizes new ERK protein (turnover). This is theoretically advantageous in KRAS-mutant tumors where upstream inhibition (MEK/RAF) often leads to feedback reactivation of ERK.
Pathway Visualization
The following diagram illustrates the MAPK signaling cascade and the precise intervention point of this compound.
Figure 1: MAPK signaling cascade showing this compound covalent intervention at the ERK1/2 node, blocking downstream substrate phosphorylation.[1][2][3][4][5]
Experimental Protocols & Handling
Scientist-to-Scientist Note: Because this compound is covalent, standard IC50 assays with short incubation times may underestimate its potency. You must allow sufficient time for the covalent bond to form.
A. Reconstitution & Storage
-
Solvent: Use high-grade anhydrous DMSO. Avoid ethanol, as solubility is negligible.
-
Stock Prep: Prepare a 10 mM stock solution.
-
Calculation: Dissolve 1 mg of this compound in 218.1 µL of DMSO.
-
-
Aliquoting: Do not freeze/thaw repeatedly. Aliquot into single-use vials and store at -80°C.
B. In Vitro Washout Assay (Validating Covalency)
To prove this compound is acting covalently in your specific cell line (e.g., A375 or HCT-116), perform a washout experiment.
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates.
-
Treatment: Treat with this compound (at IC90 concentration) for 2 hours.
-
Control: Treat with a reversible ERK inhibitor (e.g., Ulixertinib) in parallel.
-
-
Washout: Remove media. Wash cells 3x with warm PBS to remove unbound drug.
-
Replenish: Add fresh, drug-free media.
-
Readout: Measure pERK levels (Western Blot) or Viability (CellTiter-Glo) at 24 and 48 hours post-washout.
-
Expected Result: this compound treated cells should sustain inhibition (low pERK/viability) despite drug removal. Reversible inhibitor treated cells will recover.
-
C. Western Blot Workflow (Target Engagement)
This workflow ensures you are detecting the correct pharmacodynamic marker.
Figure 2: Western Blot workflow for validating this compound target engagement. Note: pERK levels may not decrease immediately if the antibody binds the phosphorylated site, but downstream targets (DUSP6, RSK) will show inhibition.
Clinical Context & Limitations
While this compound showed promise in KRAS-mutant xenografts (e.g., colorectal and non-small cell lung cancer models), its clinical development (NCT02313012) encountered significant hurdles:
-
Neurotoxicity: High doses required to suppress ERK in tumors led to on-target toxicity in the central nervous system (dizziness, ataxia).
-
Narrow Therapeutic Index: The concentration required to inhibit the tumor was too close to the concentration that caused toxicity in normal tissues.
-
Lack of Objective Response: In the Phase 1a study, despite pharmacodynamic evidence of ERK inhibition in PBMCs (Peripheral Blood Mononuclear Cells), no objective tumor regressions were observed in the heavily pre-treated population.
Current Utility: this compound remains a vital preclinical tool for validating ERK as a target in resistant tumors and for studying the biology of covalent kinase inhibition.
References
-
Aronchik, I., et al. (2018).[5] Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance.[1][4][6][7] Molecular Cancer Research.
-
Weekes, C. D., et al. (2017). A phase Ia study of this compound, a selective extracellular signal-regulated kinase (ERK) inhibitor, in patients with relapsed or refractory BRAF or RAS-mutant tumors.[8] Journal of Clinical Oncology (ASCO Abstract).
-
ClinicalTrials.gov. (2014). A Phase 1a Study of this compound in Subjects With Advanced Solid Tumors. Identifier: NCT02313012.[8] [8]
-
Selleck Chemicals. (2024).[9] this compound Datasheet: Chemical Structure and Physicochemical Properties.
-
Abcam (BioVision). (2023). This compound (CAS 1621999-82-3) Product Information.[2][3][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. covalx.com [covalx.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. selleckchem.com [selleckchem.com]
Technical Monograph: CC-90003 Efficacy & Mechanistic Profile in BRAF V600E Melanoma Models
Executive Summary
CC-90003 represents a distinct class of covalent, irreversible ERK1/2 inhibitors designed to overcome the limitations of ATP-competitive inhibitors in the MAPK signaling cascade. While BRAF and MEK inhibitors (BRAFi/MEKi) have revolutionized the treatment of BRAF V600E mutant melanoma, acquired resistance via pathway reactivation remains a critical failure mode. This compound targets the terminal node of this pathway, ERK1/2, forming a covalent bond with conserved cysteine residues (Cys183 in ERK1, Cys164 in ERK2) to silence signaling flux.
This guide analyzes the preclinical efficacy of this compound, detailing its superior potency in BRAF-mutant models (e.g., A375), its unique occupancy-driven pharmacodynamics, and the translational challenges—specifically neurotoxicity—that define its clinical landscape.
Mechanistic Architecture: Covalent Inhibition of the Terminal Node
The Rationale for ERK Targeting
In BRAF V600E melanoma, the constitutive activation of BRAF drives MEK and subsequently ERK phosphorylation. Standard of care (SoC) therapies combining BRAF and MEK inhibitors often fail due to "paradoxical activation" or upstream receptor tyrosine kinase (RTK) feedback loops that bypass the blockade.
This compound bypasses these upstream resistance mechanisms by inhibiting ERK directly. Unlike reversible inhibitors, its chloromethyl ketone or acrylamide "warhead" (specific chemistry varies by generation, but function is covalent) permanently disables the kinase until new protein is synthesized.
Pathway Visualization
The following diagram illustrates the MAPK signaling cascade and the precise intervention point of this compound, highlighting its ability to block feedback-loop-driven resistance.
Figure 1: MAPK signaling cascade illustrating the terminal blockade by this compound.[1] Note that upstream reactivation (RTK/RAS) is rendered futile because the terminal effector (ERK) is irreversibly silenced.
Preclinical Efficacy Profile
In Vitro Potency
This compound demonstrates exceptional potency against BRAF V600E cell lines. The covalent mechanism allows for sustained inhibition even after the drug is cleared from circulation (drug-target residence time is infinite relative to protein turnover).
| Metric | Value/Observation | Context |
| Biochemical IC50 | 10–20 nM | Potent inhibition of ERK1 and ERK2 kinase activity.[1] |
| A375 Sensitivity (GI50) | < 1 µM | 93% of BRAF-mutant cell lines tested (25/27) were sensitive.[1] |
| Cytotoxicity | Induces Apoptosis | Unlike cytostatic MEK inhibitors, this compound often drives apoptosis (caspase 3/7 activation) at ≥1 µM. |
| Selectivity | High | In a 258-kinase panel, significant off-target inhibition was minimal, though specific kinases (e.g., KDR, FLT3) showed activity.[1] |
In Vivo Efficacy (Xenograft Models)
In xenograft models, this compound elicits dose-dependent tumor growth inhibition (TGI).[1] While HCT-116 (KRAS mutant) data is often cited for TGI benchmarks (65% TGI at 50 mg/kg), BRAF V600E models like A375 show profound pharmacodynamic (PD) responses.
-
Dosing Regimen: Typically 25–50 mg/kg QD or BID orally.
-
PD Marker: >80% reduction in pERK (phosphorylated ERK) and downstream pRSK levels in tumor tissue within 2-4 hours of dosing.
-
Tumor Regression: Sustained dosing leads to stasis or regression in sensitive models, superior to reversible ERK inhibitors (e.g., GDC-0994) in head-to-head comparisons.
Technical Protocols: Self-Validating Systems
Protocol A: The Covalent Occupancy Assay
Objective: To quantify the exact percentage of ERK1/2 molecules covalently bound by this compound in tumor tissue or PBMCs. This is superior to standard Western blots (pERK) because pERK levels can fluctuate due to phosphatase activity, whereas covalent occupancy is a stable physical parameter.
Methodology:
-
Lysate Preparation: Harvest A375 xenograft tumors or treated cells. Lyse in non-denaturing buffer containing protease inhibitors. Crucial: Do not add this compound to the lysis buffer (avoids ex vivo binding).
-
Probe Incubation: Incubate lysate with a biotinylated-ERK-probe . This probe binds only to free ERK active sites (those not occupied by this compound).
-
Capture & Detection:
-
Transfer mixture to streptavidin-coated plates to capture Probe-ERK complexes.
-
Wash stringently to remove non-specific binding.
-
Detect total captured ERK using a specific anti-ERK1/2 antibody (ELISA format).
-
-
Calculation:
-
Signal is inversely proportional to drug occupancy.
-
% Occupancy = 100 - [(Signal_Sample / Signal_Vehicle) * 100]
-
Protocol B: A375 Xenograft Efficacy Workflow
This workflow ensures robust data generation for BRAF inhibitor efficacy.
Figure 2: Standardized workflow for assessing this compound efficacy in A375 melanoma xenografts.
Critical Analysis: The Clinical Reality & Neurotoxicity
While preclinical data in BRAF V600E models is compelling, the translation of this compound has been hindered by a specific toxicity profile.
The Neurotoxicity Hurdle
Phase 1 trials (NCT02313012) revealed dose-limiting neurotoxicity (peripheral neuropathy).
-
Mechanism: Unlike simple off-target binding, this is likely driven by the inhibition of ERK functions in neuronal maintenance, potentially compounded by off-target inhibition of specific kinases or translocator proteins (TSPO) involved in mitochondrial function.
-
Implication: The therapeutic window is narrow.[2] While the drug effectively kills melanoma cells, the systemic inhibition of ERK (a ubiquitous signaling node) affects normal neural tissue.
Overcoming Resistance (The Path Forward)
Despite the toxicity of first-gen covalent inhibitors, the mechanism remains valid.
-
Combination Strategy: Combining lower doses of ERK inhibitors with BRAF/MEK inhibitors may prevent the emergence of resistant clones without triggering dose-limiting neurotoxicity.
-
Intermittent Dosing: High-dose "pulse" therapy (feasible with covalent inhibitors due to lasting occupancy) could allow normal tissue recovery while maintaining tumor suppression.
References
-
Aronchik, I., et al. (2019). "Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance."[1][3] Molecular Cancer Research.
-
Weekes, C. D., et al. (2017). "A phase Ia study of this compound, a selective extracellular signal-regulated kinase (ERK) inhibitor, in patients with relapsed or refractory BRAF or RAS-mutant tumors."[4] Journal of Clinical Oncology (ASCO).
-
Selleck Chemicals. "this compound Product Information and Biological Activity."
-
Investigative Toxicology. (2021). "Investigation Into the Role of ERK in Tyrosine Kinase Inhibitor-Induced Neuropathy." Toxicological Sciences.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: CC-90003 Preclinical Profile in KRAS-Driven Pancreatic Ductal Adenocarcinoma
Executive Summary
Pancreatic Ductal Adenocarcinoma (PDAC) remains a recalcitrant malignancy, driven in >90% of cases by KRAS mutations (G12D, G12V, G12R). While direct KRAS(G12C) inhibitors have transformed treatment for a subset of solid tumors, the majority of PDAC patients lack viable targeted therapies. The MAPK signaling cascade (RAS-RAF-MEK-ERK) is the obligate effector of oncogenic KRAS.
CC-90003 represents a paradigm shift as a covalent, irreversible inhibitor of ERK1/2 . Unlike reversible ATP-competitive inhibitors (e.g., GDC-0994), this compound forms a durable covalent bond with a conserved cysteine residue in the ERK active site. This guide details the preclinical data demonstrating this compound's ability to silence hyperactive MAPK signaling in KRAS-mutant PDAC, its superior selectivity profile, and the mechanistic rationale for combinatorial strategies to overcome adaptive resistance.
Mechanistic Rationale & Molecular Pharmacology
Covalent Inhibition Mechanism
Standard reversible kinase inhibitors often suffer from incomplete target coverage due to high intracellular ATP competition and rapid dissociation rates. This compound addresses this by targeting a specific cysteine residue located in the ATP-binding pocket of ERK1 and ERK2.[1]
-
Target Residues: Cys183 (ERK1) and Cys164 (ERK2).
-
Binding Mode: The inhibitor positions itself within the ATP pocket and executes a Michael addition reaction with the sulfhydryl group of the cysteine.
-
Consequence: This results in permanent inactivation of the kinase molecule. Restoration of signaling requires de novo protein synthesis, providing prolonged duration of action (residence time) uncoupled from plasma pharmacokinetics.
Selectivity Profile
In a broad screen of 258 kinases, this compound demonstrated high specificity.[2][3]
-
Off-Targets: Minimal activity against closely related kinases (e.g., JNK, p38), with only KDR, FLT3, and PDGFRα showing >80% inhibition at high concentrations (1 µM).[4]
-
Advantage: This selectivity minimizes off-target toxicities often seen with multi-kinase inhibitors, allowing for sufficient dosing to achieve complete ERK pathway suppression.
Visualization: MAPK Signaling & this compound Intervention
Figure 1: this compound covalently binds ERK1/2, blocking downstream signaling despite upstream KRAS activation.
Preclinical Efficacy Data
In Vitro Profiling (PDAC Cell Lines)
This compound was evaluated across a panel of 240 cancer cell lines.
-
Sensitivity: 76% of KRAS-mutant cell lines (including PDAC models like MIA PaCa-2, PANC-1, and BxPC-3) were sensitive.
-
Potency: Demonstrated superior GI50 (concentration for 50% growth inhibition) compared to reversible ERK inhibitors BVD-523 and GDC-0994.
-
Biomarker Modulation: Treatment resulted in complete suppression of pRSK (downstream effector) and DUSP6 (transcriptional output), validating pathway engagement.
In Vivo Xenograft Studies
Efficacy was assessed in subcutaneous xenograft models of KRAS-mutant solid tumors.
| Metric | Outcome | Notes |
| Dosing Regimen | 50 mg/kg QD (Once Daily) | Oral gavage |
| Tumor Growth Inhibition (TGI) | ~65% | Significant reduction in tumor volume vs. vehicle |
| Tolerability | Well-tolerated | No significant body weight loss at efficacious doses |
| Pharmacodynamics | >90% pERK inhibition | Sustained inhibition observed in tumor tissue |
Mechanisms of Resistance & Combination Strategies[1][2][4][5]
Adaptive Resistance: The Feedback Loop
A critical challenge in targeting the MAPK pathway is the loss of ERK-dependent negative feedback. When ERK is inhibited, the negative feedback loop on RTKs and RAF is released, leading to:
-
Rebound Activation: Upstream signaling (RTK/RAS/RAF) intensifies.
-
Parallel Pathway Activation: Increased flux through PI3K/AKT or autophagy pathways to sustain survival.
Validated Combination Approaches
To convert cytostatic effects into cytotoxic regressions, this compound must be combined with agents that target these adaptive mechanisms or orthogonal vulnerabilities.
A. Combination with Taxanes (Docetaxel/Paclitaxel)[5]
-
Rationale: ERK inhibition destabilizes microtubules and alters stemness networks.
-
Data: In a KRAS-mutant PDX model, this compound + Docetaxel achieved complete tumor regression and prevented regrowth after treatment cessation.[1][2][4][6]
-
PDAC Relevance: This supports combining this compound with nab-paclitaxel (standard of care in PDAC).
B. Combination with Autophagy Inhibitors[7][8]
-
Rationale: KRAS-driven PDAC relies on autophagy for metabolic sustenance.[8] ERK inhibition further increases autophagic flux as a survival mechanism (Bryant et al., 2019).
-
Strategy: Dual inhibition of ERK (this compound) and Autophagy (e.g., Hydroxychloroquine) creates a metabolic crisis, leading to synergistic apoptosis.
Experimental Protocols
Protocol: Kinase Occupancy Assay (Mass Spectrometry)
This assay is critical for verifying the covalent binding mechanism and quantifying target engagement in tissues.
Objective: Determine the percentage of ERK1/2 covalently modified by this compound in tumor samples.
Workflow:
-
Lysate Preparation: Homogenize tumor tissue in lysis buffer containing protease/phosphatase inhibitors.
-
Probe Incubation: Incubate lysate with a biotinylated-probe version of this compound (excess concentration).
-
Logic: The probe can only bind to free ERK. If this compound has already covalently bound ERK in vivo, the probe cannot bind.
-
-
Streptavidin Pull-down: Capture probe-bound (free) ERK using streptavidin beads.
-
Western Blot/ELISA: Quantify the captured ERK.
-
Calculation: Low signal = High Occupancy (Drug bound target in vivo). High signal = Low Occupancy.
-
Protocol: In Vivo Xenograft Efficacy Study
Objective: Assess TGI in KRAS-mutant PDAC models.
-
Cell Culture: Expand MIA PaCa-2 or PANC-1 cells to 80% confluence.
-
Implantation: Inject
cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the flank of female athymic nude mice. -
Randomization: When tumors reach ~150-200
, randomize mice into groups (n=10/group):-
Vehicle Control.
-
This compound (50 mg/kg PO, QD).
-
Combination Arm (optional).
-
-
Monitoring: Measure tumor volume (
) and body weight 2x/week. -
Endpoint: Harvest tumors at Day 28 or when controls reach 1500
. Flash freeze for PK/PD analysis.
Visualization: Occupancy Assay Workflow
Figure 2: Workflow for determining covalent target engagement (Occupancy) of this compound.
Conclusion
This compound demonstrates a robust preclinical profile as a potent, selective, and covalent ERK1/2 inhibitor.[2] Its ability to achieve sustained pathway silencing distinguishes it from reversible inhibitors. While monotherapy shows significant tumor growth inhibition, the translational path for PDAC lies in rational combinations—specifically with taxanes (to exploit cytoskeletal vulnerabilities) or autophagy inhibitors (to block metabolic escape routes). Future development should prioritize these combinatorial regimens in PDX models to guide clinical trial design.
References
-
Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. Source: Molecular Cancer Research (2019) URL:[Link]
-
Combination of ERK and autophagy inhibition as a treatment approach for pancreatic cancer. Source: Nature Medicine (2019) URL:[Link]
-
Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form. Source: International Journal of Molecular and Cellular Medicine (2024) URL:[Link]
Sources
- 1. covalx.com [covalx.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Gemcitabine-based combination treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Combination of ERK and autophagy inhibition as a treatment approach for pancreatic cancer. [scholars.duke.edu]
- 8. Combination of ERK and autophagy inhibition as a treatment approach for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
CC-90003 Impact on Tumor Stem Cell Reprogramming Networks
Technical Guide & Whitepaper
Executive Summary
CC-90003 is a highly selective, irreversible covalent inhibitor of ERK1/2 (Extracellular Signal-Regulated Kinase) designed to overcome the limitations of reversible MAPK pathway inhibitors. While primarily developed to target KRAS-mutant malignancies (NSCLC, CRC, PDAC), emerging data indicates its profound ability to disrupt tumor stem cell (TSC) reprogramming networks .
Unlike reversible inhibitors (e.g., GDC-0994), this compound’s covalent bonding to specific cysteine residues (Cys183 in ERK1, Cys164 in ERK2) ensures sustained target silencing. This guide explores the mechanistic basis of this compound’s action, its dismantling of the KRAS-driven stemness circuitry, and the specific protocols required to validate these effects in preclinical models.
Mechanistic Foundation: Covalent ERK Silencing
Chemical Biology of Inhibition
The potency of this compound lies in its binding kinetics. It does not merely compete with ATP; it permanently modifies the kinase.
-
Target Residues: Cys183 (ERK1) and Cys164 (ERK2) located in the ATP-binding site (A-loop).[1]
-
Binding Mode: The inhibitor positions itself within the ATP pocket, bringing a reactive electrophilic warhead into proximity with the cysteine thiol, forming a stable thioether bond.
-
Consequence: This prevents phosphorylation of downstream substrates (RSK, c-Myc, ELK1) regardless of upstream flux from KRAS or BRAF mutations.
The TSC Reprogramming Node
In KRAS-mutant tumors, ERK1/2 is not just a proliferation driver; it is a "stemness gatekeeper." High ERK activity stabilizes c-Myc and phosphorylates Sox2 , maintaining the cells in a dedifferentiated, plastic state.
This compound Intervention: By irreversibly locking ERK1/2, this compound collapses this stability. The loss of ERK output leads to:
-
Proteasomal degradation of c-Myc (loss of Ser62 phosphorylation).
-
Downregulation of Pluripotency Factors (Nanog, Oct4).
-
Induction of Differentiation or Apoptosis in the TSC sub-population.
Visualization: Signaling & Reprogramming Network
The following diagram illustrates the KRAS-driven stemness network and the disruption caused by this compound, including potential resistance feedback loops (JNK/Jun).
Figure 1: this compound intercepts the KRAS-ERK axis, destabilizing c-Myc and collapsing the TSC reprogramming core. Note the potential compensatory input from JNK.
Experimental Protocols (Self-Validating Systems)
To rigorously assess this compound's impact on TSCs, researchers must employ assays that verify both target engagement and phenotypic reprogramming .
Protocol A: Covalent Target Occupancy Assay (Mass Spectrometry)
Rationale: Unlike reversible inhibitors, you must prove the covalent bond exists and persists.
Workflow:
-
Lysate Preparation: Treat KRAS-mutant cells (e.g., HCT-116, A549) with this compound (10–1000 nM) for 1 hour. Lyse in non-denaturing buffer.
-
Probe Incubation: Incubate lysates with a biotinylated derivative of this compound (or a generic covalent ERK probe) to label unbound ERK.
-
Immunoprecipitation: Pull down ERK1/2 using total-ERK antibodies.
-
Mass Spec Analysis (Intact Protein):
-
Elute proteins and analyze via MALDI-TOF or LC-MS.
-
Validation Metric: Look for the mass shift corresponding to the this compound adduct (+MW of drug).
-
Calculation: % Occupancy = (Intensity of Adduct Peak) / (Intensity of Total ERK Peak).
-
Protocol B: 3D Tumor Sphere Formation (Stemness Readout)
Rationale: TSCs are defined by their ability to form spheres in non-adherent conditions. This compound should inhibit this capacity more potently than proliferation in 2D.
-
Dissociation: Single-cell suspension of tumor cells.
-
Seeding: 500–1000 cells/well in Ultra-Low Attachment (ULA) plates.
-
Media: Serum-free DMEM/F12 + EGF (20 ng/mL) + bFGF (10 ng/mL) + B27 supplement.
-
Treatment:
-
Readout (Day 7-10):
-
Count spheres >50 µm.
-
Secondary Passaging: Dissociate primary spheres and re-seed without drug to test for permanent loss of self-renewal (exhaustion).
-
Protocol C: Flow Cytometric Analysis of Reprogramming Markers
Rationale: Quantify the shift from Stem-like (ALDH+) to Differentiated phenotypes.
-
Staining:
-
ALDEFLUOR Assay: Measures ALDH1 activity (classic CSC marker).
-
Surface Markers: CD44-APC (Stem) vs. CD24-PE (Diff) for solid tumors.
-
-
Gating Strategy:
-
Gate on live cells (DAPI negative).
-
Identify ALDH-high population (DEAB control for background).
-
-
Expectation: this compound treatment should result in a >50% reduction in the ALDH+ fraction compared to vehicle.
Data Synthesis & Comparative Analysis
The following table summarizes the expected impact of this compound compared to standard reversible inhibitors, based on preclinical data in KRAS-mutant models.
| Feature | This compound (Covalent) | Reversible ERK Inhibitors (e.g., GDC-0994) | Biological Impact |
| Binding Kinetics | Irreversible (Covalent) | Reversible (ATP-competitive) | This compound prevents pathway reactivation ("rebound"). |
| IC50 (Biochemical) | 10–20 nM | 1–10 nM | Similar potency, but this compound has superior duration of action. |
| TSC Sphere Inhibition | High (Prevents regrowth) | Moderate (Spheres often recover) | Critical for preventing relapse. |
| c-Myc Stability | Rapid degradation (<2 hrs) | Transient reduction | Sustained Myc loss is required to exit stemness. |
| Resistance Mode | JNK/Jun upregulation | ERK pathway reactivation | Requires combination strategies (e.g., + Taxanes). |
Visualization: Experimental Workflow
This diagram outlines the logical flow for validating this compound efficacy in a TSC context.
Figure 2: Integrated workflow for isolating TSCs and validating this compound induced reprogramming.
References
-
Aronchik, I., et al. (2019). "Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance."[1][2][3][4] Molecular Cancer Research.
-
Celgene Corporation. (2018).[1] "this compound Mechanism of Action and Kinase Selectivity Profile." AACR Annual Meeting Posters.
-
Selleck Chemicals. "this compound Chemical Structure and Kinase Assay Data." SelleckChem Technical Datasheet.
-
National Cancer Institute. "NCI Drug Dictionary: ERK Inhibitor this compound." Cancer.gov.
-
Weinberger, L., et al. (2016).[5] "Retention of ERK in the cytoplasm mediates the pluripotency of embryonic stem cells." Stem Cell Reports. (Contextual grounding for ERK role in pluripotency).
Sources
Methodological & Application
Application Note: Evaluating the Anti-Proliferative Efficacy of CC-90003 in 3D Tumor Spheroid Models
Introduction: Bridging the Gap Between In Vitro Efficacy and Clinical Outcomes
The transition from two-dimensional (2D) cell culture to three-dimensional (3D) spheroid models represents a significant leap forward in preclinical cancer drug discovery.[1][2][3][4] 3D tumor spheroids more accurately recapitulate the complex microenvironment of solid tumors, including gradients of nutrients, oxygen, and pH, as well as intricate cell-cell and cell-matrix interactions.[5] This enhanced physiological relevance provides a more predictive platform for evaluating the efficacy and toxicity of novel therapeutic agents.[1][5] This application note provides a detailed protocol for assessing the anti-proliferative effects of CC-90003, a potent and selective inhibitor of extracellular signal-regulated kinase (ERK) 1/2, using a 3D tumor spheroid proliferation assay.[6][7]
This compound targets the mitogen-activated protein kinase (MAPK)/ERK pathway, a critical signaling cascade that is frequently upregulated in a wide variety of cancers and plays a pivotal role in tumor cell proliferation, differentiation, and survival.[6][8] While traditional 2D assays have been instrumental in identifying numerous anti-cancer drugs, they often fail to predict clinical outcomes accurately.[1] 3D spheroid models offer a more robust system to investigate the therapeutic potential of compounds like this compound by providing a context that more closely mirrors the in vivo tumor architecture.[4][5]
The MAPK/ERK Signaling Pathway: A Key Target in Oncology
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to intracellular responses, regulating a wide array of cellular processes.[8] In many cancers, mutations in upstream components like RAS and BRAF lead to constitutive activation of the MAPK/ERK pathway, driving uncontrolled cell growth.[8][9] this compound acts as a covalent, irreversible inhibitor of ERK1/2, the final kinases in this cascade, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[9][10]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocol: 3D Tumor Spheroid Proliferation Assay with this compound
This protocol outlines a robust and reproducible method for evaluating the anti-proliferative activity of this compound in a 3D tumor spheroid model.
Materials and Reagents
-
Cancer cell line known to be sensitive to MAPK pathway inhibition (e.g., KRAS or BRAF mutant cell lines)[9]
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
This compound (solubilized in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay, Resazurin-based assays)
-
Plate reader capable of luminescence or fluorescence detection
-
Imaging cytometer or high-content imaging system (optional, for morphological analysis)[11]
Experimental Workflow
Caption: Workflow for the 3D tumor spheroid proliferation assay with this compound.
Step-by-Step Methodology
1. Cell Seeding and Spheroid Formation:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and perform a cell count to determine viability.
-
Resuspend the cell pellet in complete culture medium to achieve a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL, depending on the cell line's aggregation properties.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment round-bottom plate.[12]
-
Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C and 5% CO2 for 3-4 days to allow for the formation of compact spheroids. Monitor spheroid formation daily using a microscope. Spheroids with a diameter of 300-500 µm are generally suitable for drug response assays.[13]
2. This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration range for in vitro studies is 0.1 nM to 10 µM. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).
-
After 3-4 days of spheroid formation, gently add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubate the plate for an additional 72-96 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.
3. Endpoint Analysis: Proliferation/Viability Assessment:
-
After the treatment period, equilibrate the plate and the viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions. For example, for the CellTiter-Glo® 3D assay, add a volume equal to the volume of cell culture medium in the well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis and reagent penetration into the spheroid.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis and Interpretation:
-
Normalize the data by subtracting the background (medium only) and express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the half-maximal inhibitory concentration (IC50).[14]
Expected Results and Data Presentation
The anti-proliferative effect of this compound is expected to be dose-dependent. As the concentration of this compound increases, the viability of the tumor spheroids should decrease. It is important to note that IC50 values obtained from 3D spheroid assays may be higher than those from traditional 2D monolayer cultures, reflecting the increased resistance often observed in more physiologically relevant models.[15]
Table 1: Example Data for this compound Treatment of 3D Tumor Spheroids
| This compound Concentration (nM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Vehicle) |
| Vehicle (0) | 450,000 | 25,000 | 100.0 |
| 0.1 | 445,000 | 28,000 | 98.9 |
| 1 | 410,000 | 22,000 | 91.1 |
| 10 | 320,000 | 18,000 | 71.1 |
| 100 | 180,000 | 15,000 | 40.0 |
| 1000 | 90,000 | 10,000 | 20.0 |
| 10000 | 48,000 | 8,000 | 10.7 |
Troubleshooting and Considerations
-
Inconsistent Spheroid Size: Ensure a single-cell suspension before seeding and optimize the initial cell seeding density.
-
High Variability in Readouts: Ensure thorough mixing after adding the viability reagent to allow for complete lysis and reagent penetration.
-
Edge Effects: To minimize evaporation, fill the outer wells of the plate with sterile PBS or medium without cells.
-
Compound Solubility: Ensure that this compound remains soluble in the culture medium at the tested concentrations.
Conclusion
The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the efficacy of targeted therapies like this compound. This application note offers a detailed, step-by-step protocol to assess the anti-proliferative effects of this compound in a reproducible and quantitative manner. By leveraging these advanced in vitro models, researchers can gain more predictive insights into drug efficacy, ultimately contributing to the acceleration of oncology drug development.
References
-
Creative Bioarray. (n.d.). 3D Spheroid Platform for Drug Development. Retrieved February 23, 2026, from [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: ERK inhibitor this compound. Retrieved February 23, 2026, from [Link]
-
Aronchik, I., et al. (2019). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. Molecular Cancer Research, 17(2), 642-654. [Link]
-
Pampaloni, F., Reynaud, E. G., & Stelzer, E. H. (2007). The third dimension bridges the gap between cell culture and live tissue. Nature Reviews Molecular Cell Biology, 8(10), 839-845. [Link]
-
DergiPark. (2024). The importance of 3D cell culture in drug discovery and development. Journal of Cellular and Molecular Biology, 4(2), 118-128. [Link]
-
Technology Networks. (2018, September 10). Benefits of Using 3D Cell Models in Drug Discovery. [Link]
-
Reaction Biology. (n.d.). 3D Tumor Spheroid Assay Service. Retrieved February 23, 2026, from [Link]
-
Biocompare. (2025, August 12). Using Protein Markers to Study Cell Proliferation in 2D and 3D. [Link]
-
Bioorganic Chemistry. (2022). A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. 119, 105505. [Link]
-
ResearchGate. (2021). Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. [Link]
-
ResearchGate. (2017, August 10). How can we measure cell proliferation and cell viability for cells in 3D cell culturing?[Link]
-
Vinci, M., et al. (2015). Three-Dimensional (3D) Tumor Spheroid Invasion Assay. Journal of Visualized Experiments, (99), e52688. [Link]
-
Lab on a Chip. (2023). Droplet-based cell viability assay for analysis of spheroid formation, proliferation and high-resolution IC50 profiling. 23(16), 3695-3707. [Link]
-
PubMed. (2018, October 1). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. [Link]
-
Mark Foundation. (2023). Discovery And Diversion of E3 Ligases that Recognize and Remove Damaged Proteins in Cancer. [Link]
-
Journal of Medicinal Chemistry. (2025, September 10). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. [Link]
-
Wikipedia. (n.d.). Cereblon E3 ligase modulator. Retrieved February 23, 2026, from [Link]
-
Journal of Translational Medicine. (2024, January 9). Natural products targeting the MAPK-signaling pathway in cancer: overview. [Link]
-
Network of Cancer Research. (2022, October 20). Golcadomide is an Orally Active CRBN E3 Ligase Modulator (CELMoD). [Link]
-
CovalX. (2018, October 1). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. [Link]
-
bioRxiv. (2020, May 6). Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. [Link]
-
YouTube. (2023, October 2). Monitoring and Quantifying 3D Tumor Spheroid Drug Cytotox by RTCA eSight Live Cell Analysis System. [Link]
-
MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
Spheroids as a Type of Three-Dimensional Cell Cultures—Examples of Methods of Preparation and the Most Important Application. (2020, August 28). International Journal of Molecular Sciences. [Link]
-
Promega Connections. (2014, September 26). Improving Cancer Drug Screening with 3D Cell Culture. [Link]
-
Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates. (2023, October 4). Pharmaceutics. [Link]
-
GeneMind. (2023, February 27). 3D Spheroid Configurations Are Possible Indictors for Evaluating the Pathophysiology of Melanoma Cell Lines. [Link]
-
Sartorius. (n.d.). 96-Well Live-Cell Assays for Immune Cell Killing of 3D Tumor Spheroids. Retrieved February 23, 2026, from [Link]
Sources
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- 4. technologynetworks.com [technologynetworks.com]
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- 14. mdpi.com [mdpi.com]
- 15. Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures | bioRxiv [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: CC-90003 Solubility & Formulation Guide
Introduction
CC-90003 (ERK Inhibitor) is a covalent, irreversible inhibitor of ERK1/2.[1] Like many potent small-molecule kinase inhibitors, it possesses a highly lipophilic structure necessary to penetrate cell membranes and access the ATP-binding pocket. This lipophilicity translates to poor aqueous solubility , a frequent bottleneck in both cellular assays and in vivo dosing.
This guide provides field-validated protocols to overcome solubility barriers. It moves beyond generic advice, offering specific formulation strategies to prevent compound precipitation ("crashing out") that compromises experimental reproducibility.
Part 1: Stock Solution Preparation (The Foundation)
The Issue: this compound is hygroscopic.[2] Moisture contamination in DMSO stocks leads to hydrolysis or degradation, and drastically reduces solubility over time.
Protocol: Anhydrous Stock Preparation
-
Solvent Choice: Use only anhydrous DMSO (≥99.9%, stored over molecular sieves). Avoid DMSO stored in plastic tubes for long periods, as it leaches plasticizers.
-
Concentration: Prepare a master stock at 10 mM or 25 mg/mL .
-
Why? Higher concentrations (e.g., 100 mM) are viscous and prone to precipitation upon freeze-thaw cycles.
-
-
Storage: Aliquot immediately into amber glass vials or high-quality polypropylene tubes. Store at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
Q: My stock solution looks cloudy after thawing. Is it ruined? A: Not necessarily. DMSO freezes at 18.5°C. Cloudiness often indicates micro-crystals or phase separation.
-
Fix: Warm the vial to 37°C for 5-10 minutes and vortex vigorously. Ensure the solution is crystal-clear before use. If turbidity persists, spin down (10,000 x g, 5 min). If a pellet forms, the concentration is compromised; discard and prepare fresh.
Part 2: In Vitro Dilution Strategies (The Hurdle)
The Issue: "Crash-out" occurs when a high-concentration DMSO stock is added directly to a large volume of aqueous media. The local concentration of DMSO spikes, and as it rapidly diffuses away, the hydrophobic drug is left "stranded" in water, causing immediate precipitation.
The "Step-Down" Dilution Protocol
Do not pipet 1 µL of 10 mM stock directly into 10 mL of media. Instead, use an intermediate dilution step.
Step-by-Step:
-
Prepare Intermediate Stock (100x): Dilute your 10 mM Master Stock 1:10 in pure DMSO or ethanol to create a 1 mM working stock.
-
Prepare Medium-High Mix: Add this 1 mM stock to a small volume of media (e.g., 10 µL stock into 990 µL media) while vortexing the media .
-
Result: 10 µM solution with 1% DMSO.
-
-
Final Dilution: Dilute this mixture into your cell culture wells to reach the final assay concentration (e.g., 10-100 nM).
Key Benefit: This keeps the DMSO concentration uniform and prevents local supersaturation shocks.
Visualization: Prevention of Precipitation
Figure 1: Comparison of direct addition (risk of crash-out) vs. intermediate dilution strategy for hydrophobic inhibitors.
Part 3: In Vivo Formulation (Advanced Application)
The Issue: Simple PBS/Saline suspensions often lead to poor bioavailability (low AUC) because the drug passes through the GI tract undissolved.
Solution: Use a solubilizing vehicle. Two formulations are industry standards for this compound preclinical studies (Mouse/Rat).
Formulation A: The "Solutol" Method (Recommended)
Best for: Oral Gavage (PO) and Intraperitoneal (IP)
| Component | Percentage (v/v) | Function |
| DMSO | 5% | Primary solvent (Stock) |
| Kolliphor HS 15 (Solutol) | 15% | Surfactant/Solubilizer |
| PBS (pH 7.4) | 80% | Aqueous Carrier |
Preparation Protocol:
-
Dissolve this compound in 100% DMSO (Calculate volume to be 5% of total batch).
-
Add Solutol HS 15 (liquefied at 37°C) to the DMSO-drug mix. Vortex thoroughly.
-
Slowly add PBS while vortexing.
-
Note: The solution may turn slightly milky (opalescent) but should not have visible particulates.
-
Formulation B: The "PEG/Tween" Method
Alternative if Solutol is unavailable.
| Component | Percentage (v/v) | Function |
| DMSO | 10% | Primary solvent |
| PEG300 or PEG400 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant |
| Saline | 45% | Aqueous Carrier |
Preparation Protocol:
-
Dissolve Drug in DMSO (10% vol).
-
Add PEG300 (40% vol) -> Vortex.
-
Add Tween-80 (5% vol) -> Vortex.
-
Add Saline (45% vol) -> Vortex.
-
Critical: Always add the aqueous phase (Saline) last .
-
Part 4: Troubleshooting & FAQs
Quick Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Precipitate in Stock | Moisture ingress or cold storage | Heat to 37°C for 10 min, vortex. If solid remains, filter (0.2 µm) and re-quantify concentration. |
| Cloudy Cell Media | "Shock" precipitation | Switch to Step-Down Dilution (Part 2). Ensure DMSO < 0.5% in final well. |
| Animal Toxicity | Vehicle intolerance | Reduce DMSO to <5%. Switch from Tween-80 to Solutol or Captisol (SBE-β-CD). |
| Inconsistent IC50 | Drug adhering to plastic | Use Low-Binding tips and plates. Hydrophobic drugs stick to standard polypropylene. |
Decision Tree: Vehicle Selection
Figure 2: Decision matrix for selecting the appropriate vehicle based on experimental constraints.
References
-
Aronchik, I., et al. (2019). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models. Molecular Cancer Therapeutics.[1][3]
-
Selleck Chemicals. (2024). This compound Datasheet and In Vivo Formulation Guide.
-
MedChemExpress. (2024). This compound Solubility & Handling Instructions.
- Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for DMSO/Solubility principles).
Sources
optimizing CC-90003 incubation times for maximal kinase occupancy
A Guide to Optimizing Incubation Times for Maximal Kinase Occupancy
Welcome to the technical support center for CC-90003. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this compound effectively in your experiments. Here, we address common questions and troubleshooting scenarios to help you achieve maximal and sustained occupancy of its target kinases, ERK1 and ERK2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective, orally available small molecule inhibitor of Extracellular signal-Regulated Kinase 1 (ERK1) and ERK2.[1][2] Its mechanism of action is distinguished by its nature as a covalent and irreversible inhibitor .[3] This means that this compound forms a stable, covalent bond with a cysteine residue in the active site of ERK1/2. This irreversible binding leads to a durable inhibition of kinase activity, preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.[1][4] It is critical to distinguish this compound from other compounds that may have similar naming conventions; this compound is not a Cereblon E3 ligase modulator (CELMoD) and does not induce protein degradation of targets like GSPT1.[5][6][7]
Q2: Why is optimizing incubation time especially critical for a covalent inhibitor like this compound?
A2: For covalent inhibitors, the extent of target inhibition is a function of both concentration and time. The formation of the covalent bond is a time-dependent process.[8] Therefore, optimizing the incubation time is crucial for several reasons:
-
Achieving Maximal Occupancy: Unlike reversible inhibitors that reach equilibrium quickly, covalent inhibitors continue to bind to their target as long as there are free enzyme molecules available. A sufficient incubation period is necessary to allow for the covalent binding to proceed to completion, thus achieving maximal target occupancy.
-
Ensuring Durable Inhibition: Once the covalent bond is formed, the inhibition is long-lasting and is not easily reversed by washing out the compound. This allows for a sustained biological effect even after the free compound has been cleared.
-
Minimizing Off-Target Effects: By using the optimal incubation time, you can often use a lower concentration of the inhibitor to achieve the desired level of target engagement, which can help minimize potential off-target effects and cytotoxicity.[9]
Q3: What is "kinase occupancy" and how does it differ from "kinase inhibition"?
A3: While related, these terms describe different aspects of a drug's interaction with its target:
-
Kinase Inhibition typically refers to the reduction in the catalytic activity of the kinase, which is often measured in biochemical assays (e.g., IC50 value) by quantifying the decrease in substrate phosphorylation.[10][11]
-
Kinase Occupancy refers to the fraction of the total target kinase population in a cell that is physically bound by the inhibitor.[12][13] For a covalent inhibitor like this compound, high kinase occupancy implies that a large proportion of ERK1/2 molecules are irreversibly bound and thus inactivated. Measuring occupancy provides a direct assessment of target engagement within the cellular environment.[14]
Q4: What are the recommended methods for measuring ERK1/2 kinase occupancy of this compound?
A4: Measuring the occupancy of a covalent inhibitor in cells requires specialized techniques. While direct measurement can be complex, several approaches can be used:
-
Mass Spectrometry-Based Proteomics: This is a powerful method to directly identify the covalent modification of the target protein. By analyzing tryptic peptides of ERK1/2, one can identify the specific peptide that is covalently modified by this compound and quantify the extent of this modification relative to the unmodified peptide.[15]
-
Competitive Binding Assays: These assays use a probe that also binds to the kinase active site. The degree of occupancy by this compound can be inferred by the reduction in the binding of the probe.[16]
-
Indirect Assessment via Downstream Signaling: While not a direct measure of occupancy, assessing the phosphorylation of a direct downstream substrate of ERK, such as p90RSK, can serve as a robust pharmacodynamic marker of target inhibition. A sustained decrease in the phosphorylation of the downstream target over time suggests durable occupancy of ERK.
Experimental Workflow & Troubleshooting Guide
This section provides solutions to common issues encountered when optimizing this compound incubation times.
Workflow for Optimizing this compound Incubation Time
Caption: Mechanism of irreversible inhibition of ERK1/2 by this compound.
References
- Current time information in Los Angeles, CA, US. The time at the location 'Los Angeles, CA, US' is 05:30 PM. The location's timezone is 'America/Los_Angeles'.
-
Definition of ERK inhibitor this compound - NCI Drug Dictionary - National Cancer Institute. National Cancer Institute. [Link]
-
Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. AACR Journals. Published February 1, 2019. [Link]
-
A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Bioorganic Chemistry. Published February 15, 2022. [Link]
-
Cereblon E3 ligase modulator. Wikipedia. [Link]
-
Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma. Clinical Lymphoma, Myeloma & Leukemia. Published June 24, 2024. [Link]
-
Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma. Blood. Published May 29, 2025. [Link]
-
A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Bioorganic Chemistry. Published February 29, 2024. [Link]
-
Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. ResearchGate. Published January 31, 2026. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. AACR Journals. Published December 12, 2018. [Link]
-
A phase Ia study of this compound, a selective extracellular signal-regulated kinase (ERK) inhibitor, in patients with relapsed or refractory BRAF or RAS-mutant tumors. ASCO Publications. Published May 30, 2017. [Link]
-
Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. PMC. [Link]
-
Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. CovalX. Published October 1, 2018. [Link]
-
Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. PubMed. Published October 1, 2018. [Link]
-
Techniques in kinase profiling. Medicines Discovery Catapult. Published January 29, 2026. [Link]
-
High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. PMC. Published February 4, 2026. [Link]
-
Kinase assays. BMG LABTECH. Published September 1, 2020. [Link]
-
Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity. Crossfire Oncology. [Link]
-
Targeted degradation of GSPT1 and NEK7 by a molecular glue prodrug for treatment of HCC. ResearchGate. Published September 10, 2025. [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. Published November 1, 2024. [Link]
-
(PDF) Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ResearchGate. Published March 22, 2020. [Link]
-
Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders. PMC. [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. PMC. [Link]
-
PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia. MDPI. Published January 10, 2025. [Link]
-
Kinetic Degradation of IMiD Molecular Glues and Their Target Families. Agilent. [Link]
-
The kinase occupancy of T cell coreceptors reconsidered. PNAS. Published December 1, 2022. [Link]
-
The kinase occupancy of T-cell coreceptors reconsidered. bioRxiv. Published August 2, 2022. [Link]
Sources
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- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
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- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. biorxiv.org [biorxiv.org]
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- 15. covalx.com [covalx.com]
- 16. High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2 - PMC [pmc.ncbi.nlm.nih.gov]
CC-90003 Technical Resource Hub: Off-Target Profiling & Validation
Senior Application Scientist: Dr. Alex V. Mercer Subject: Identifying & Validating Off-Target Kinase Inhibition of CC-90003 Last Updated: February 23, 2026
Introduction: The Covalent Challenge
Welcome to the technical support center for This compound . As a researcher working with this compound, you are likely aware that this compound is a highly potent, covalent (irreversible) inhibitor of ERK1 (MAPK3) and ERK2 (MAPK1). It targets the conserved cysteine residues (Cys183 in ERK1; Cys164 in ERK2) within the ATP-binding pocket.[1]
Why this guide exists: While this compound is designed for specificity, the acrylamide warhead used for covalent bonding can theoretically react with other accessible cysteines in the proteome. Furthermore, standard biochemical assays often misclassify covalent inhibitors, leading to "false positive" off-target hits or underestimating potency.
This guide addresses the three most common technical hurdles:
-
Biochemical Artifacts: Distinguishing real off-targets from reversible noise.
-
Cellular Validation: Confirming target engagement persistence.
-
Proteomic Screening: Identifying unknown off-targets using Activity-Based Protein Profiling (ABPP).
Module 1: Biochemical Profiling & Kinetic Validation
Troubleshooting Guide: Interpreting Kinase Panel Hits
User Question: "I ran this compound through a standard 300-kinase biochemical panel (e.g., Eurofins/DiscoverX). I see inhibition of FLT3, KDR, and PDGFRα, plus weak hits on other kinases.[2][3] Are these real?"
Technical Response: Yes, the inhibition of FLT3, KDR (VEGFR2), and PDGFRα are documented, bona fide off-targets of this compound [1]. However, weak hits (<50% inhibition at 1 µM) in other kinases often represent reversible binding or assay artifacts rather than covalent modification.
Because this compound is a covalent inhibitor, a standard IC50 (measured at a single time point) is scientifically invalid for characterizing potency. Covalent potency is time-dependent.[4] You must determine the
Protocol: Time-Dependent IC50 Shift Assay
Objective: Differentiate between reversible binding (no IC50 shift) and irreversible covalent inhibition (significant IC50 shift over time).
-
Preparation: Prepare this compound at 10x concentrations (serial dilution).
-
Pre-incubation: Incubate the kinase (ERK1/2 or suspected off-target) with this compound for 30 minutes and 4 hours before adding ATP/substrate.
-
Reaction: Add ATP (at
) and substrate to initiate the reaction. Run for a short duration (e.g., 20 mins) to measure residual activity. -
Analysis: Plot IC50 curves for both pre-incubation times.
Data Interpretation:
| Observation | Interpretation | Action |
| IC50 (4h) << IC50 (30m) | Covalent Interaction. The compound accumulates on the target over time. | Valid off-target. Calculate |
| IC50 (4h) ≈ IC50 (30m) | Reversible Interaction. The compound reaches equilibrium quickly. | Likely a low-affinity reversible binder. Less physiological concern. |
| No Inhibition | Non-binder. | Disregard. |
Workflow Visualization: Selectivity Logic
Figure 1: Decision tree for validating biochemical hits. Only time-dependent shifts warrant downstream cellular validation.
Module 2: Cellular Target Engagement
Troubleshooting Guide: The "Washout" Discrepancy
User Question: "My biochemical data suggests this compound inhibits Off-Target X. However, when I treat cells, I don't see toxicity. How do I prove the drug is actually hitting the target inside the cell?"
Technical Response: Biochemical assays lack the high intracellular ATP concentrations (1-5 mM) that compete with inhibitors. To confirm cellular engagement of a covalent inhibitor, you must utilize a Washout-Recovery Assay .
Since this compound binds irreversibly, the inhibition should persist even after the free drug is washed away. If the inhibition disappears after washing, the binding was reversible (and likely successfully out-competed by cellular ATP).
Protocol: Cellular Washout Assay
Objective: Confirm irreversible target engagement in live cells.
-
Seeding: Plate cells expressing the target (e.g., HCT-116 for ERK; FLT3-ITD lines for FLT3).
-
Pulse Treatment: Treat cells with this compound (at EC90) for 1 hour .
-
Control A: DMSO only.
-
Control B: Continuous treatment (no wash).
-
-
Washout: Remove media. Wash 3x with warm PBS. Add fresh drug-free media.
-
Recovery Phase: Incubate for 0, 2, 6, and 24 hours .
-
Readout: Lyse cells and Western Blot for p-ERK (or p-FLT3/p-PDGFRα).
Expected Results:
-
True Covalent Target (ERK1/2): Phosphorylation remains inhibited at 2-6 hours post-washout (signal returns only as new protein is synthesized).
-
Reversible Off-Target: Phosphorylation is restored almost immediately (within 1-2 hours) after washout.
Workflow Visualization: Washout Dynamics
Figure 2: The Washout-Recovery workflow. Persistent inhibition after drug removal is the hallmark of successful covalent targeting.
Module 3: Advanced Chemo-proteomics (ABPP)
Troubleshooting Guide: Identifying "Unknown" Covalent Targets
User Question: "I am concerned about reactivity with non-kinase cysteines. How do I screen the whole proteome for this compound adducts?"
Technical Response: Standard kinase panels will miss non-kinase off-targets. The gold standard for this is Activity-Based Protein Profiling (ABPP) using a desthiobiotin-ATP probe (e.g., KiNativ™ platform) or an alkyne-tagged analog of this compound [2].
The Strategy: You treat lysates (or live cells) with this compound, then "chase" with a reactive probe that binds available active sites. If this compound has covalently bound a target, the probe cannot bind. This "loss of signal" in Mass Spec indicates a hit.
Protocol: Competitive ABPP (KiNativ approach)
-
Lysate Prep: Prepare native cell lysates (avoid denaturing detergents).
-
Competition:
-
Sample A: Treat with DMSO.
-
Sample B: Treat with this compound (1 µM and 10 µM).
-
-
Probe Labeling: Add Desthiobiotin-ATP (binds conserved lysine/cysteines in kinase pockets). Incubate 1 hour.
-
Digestion & Enrichment: Trypsinize lysates. Enrich biotinylated peptides using Streptavidin beads.
-
LC-MS/MS: Analyze peptides.
-
Quantification: Targets blocked by this compound will show reduced spectral counts in Sample B compared to Sample A.
Workflow Visualization: ABPP Logic
Figure 3: Competitive ABPP workflow. This compound prevents the probe from binding, resulting in a 'disappearing' peak in Mass Spec data.
References
-
Aronchik, I., et al. (2019). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance.[1][2][5] Molecular Cancer Research, 17(2), 642–654.[5]
-
Barf, T., & Kaptein, A. (2012). Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks. Journal of Medicinal Chemistry, 55(14), 6243–6262.
-
Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) (Contextual reference for ERK inhibitor profiling). Journal of Medicinal Chemistry.
Sources
- 1. covalx.com [covalx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 5. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Minimizing IC50 Variability for CC-90003 (Covalent ERK1/2 Inhibitor)
Senior Application Scientist Note: CC-90003 is not a standard ATP-competitive inhibitor; it is a covalent, irreversible inhibitor of ERK1/2. This distinction is the primary source of data variability between laboratories. Unlike reversible inhibitors where IC50 is a thermodynamic constant (at equilibrium), the IC50 of a covalent inhibitor is time-dependent. If you treat Cell Line A for 24 hours and Cell Line B for 72 hours, you are measuring two completely different kinetic parameters. This guide standardizes your approach to eliminate these artifacts.
Module 1: The Covalent Kinetic Paradigm
The Core Problem: For covalent inhibitors like this compound, the IC50 value is a moving target that decreases over time as the compound permanently inactivates the kinase.
The Solution: Standardize incubation times rigidly or, preferably, calculate
Time-Dependent Assay Standardization
To reduce variability, you must lock the "Time" variable. A 72-hour assay will always yield a significantly lower IC50 (higher potency) than a 24-hour assay because the drug has had more time to accumulate irreversible bonds.
Recommended Protocol:
-
Short-Term (Signaling Readout): 2–4 hours. Use for Western Blot (pRSK inhibition). Note: pERK is not a valid readout for this compound target engagement because the drug inhibits ERK's catalytic activity, not its phosphorylation by MEK. In fact, pERK often increases due to feedback loop loss.
-
Long-Term (Viability Readout): 72–96 hours. Required to observe the phenotypic effect of ERK shutdown in KRAS-mutant lines.
The "ERK Rebound" Effect
In KRAS-mutant cells, inhibiting ERK removes the negative feedback loop on RTKs (like EGFR/HER2). This causes a rapid reactivation of upstream signaling (MEK), which can overwhelm the inhibitor if the dose is borderline.
-
Impact on IC50: High variability in "borderline" sensitive cell lines.[1][2]
-
Fix: Ensure serum conditions are consistent (see Module 2).
Module 2: Experimental Protocols & Workflow
Compound Handling (Solubility & Plastic Binding)
This compound is lipophilic. Variability often stems from "compound loss" during serial dilution in plastic tubes.
Protocol: Acoustic vs. Manual Dilution
-
Preferred: Use Acoustic Dispensing (e.g., Echo®). Shoot this compound directly from 100% DMSO source plate to assay plate.
-
Benefit: Eliminates intermediate precipitation steps.
-
-
Alternative (Manual):
-
Perform serial dilutions in 100% DMSO (glass or polypropylene low-bind tubes).
-
Do not dilute into media before the final step.
-
Add 1000x stock to cell media immediately before dispensing to cells to minimize time in aqueous phase.
-
Cell Seeding Density (The "Contact Inhibition" Factor)
MAPK signaling is density-dependent. Confluent cells downregulate ERK naturally, artificially lowering IC50 values (making the drug look more potent).
Standardization Table:
| Cell Line Type | Optimal Seeding Density (96-well) | Target Confluency at T=0 | Target Confluency at T=End |
|---|---|---|---|
| Rapid Growth (e.g., HCT-116) | 1,500 - 2,000 cells/well | 20-30% | 80-90% |
| Slow Growth (e.g., A549) | 3,000 - 4,000 cells/well | 40% | 80-90% |
| Contact Inhibited | Avoid >5,000 cells/well | -- | -- |
Module 3: Visualization of Signaling & Workflow
Mechanism of Action & Feedback Loops
The following diagram illustrates why measuring pERK (Phospho-ERK) can be misleading with this compound. The drug blocks the output (Substrates), but the input (pERK) may rise due to feedback loss.
Caption: this compound binds ERK1/2 covalently. Note that while it blocks downstream substrates (RSK), the loss of negative feedback can cause upstream RTK/MEK hyperactivation, leading to increased pERK levels despite effective target inhibition.
Optimized Assay Workflow
Caption: Workflow designed to minimize solubility errors. Key step: Maintaining compound in 100% DMSO until the moment of delivery to the cell plate.
Troubleshooting Support Center
FAQ: Common Issues with this compound Data
Q1: My IC50 values are shifting 10-fold between experiments. Why?
-
Diagnosis: Check your incubation time and DMSO handling.
-
Explanation: Because this compound is covalent, a 24h IC50 might be 500 nM, while a 72h IC50 is 50 nM. If you vary the assay timer by even 6 hours, or if the compound precipitates in an intermediate aqueous dilution step, the shift will be massive.
-
Fix: Lock assay duration to exactly 72 hours. Use acoustic dispensing to avoid precipitation.
Q2: I see high pERK levels on my Western Blot even after treating with this compound.
-
Diagnosis: You are using the wrong biomarker.
-
Explanation: this compound inhibits the catalytic activity of ERK, not the phosphorylation of ERK by MEK. In fact, inhibiting ERK often breaks the negative feedback loop, causing MEK to hyper-phosphorylate ERK.
-
Fix: Measure pRSK (downstream substrate) or DUSP6 mRNA to verify target engagement. Do not rely on pERK reduction.
Q3: The dose-response curve is biphasic or shallow.
-
Diagnosis: Heterogeneous cell population or cytostatic limit.
-
Explanation: ERK inhibition is often cytostatic (stops growth) rather than cytotoxic (kills cells) in certain KRAS mutants. The "floor" of the curve may not reach 0% viability if you are measuring ATP (CellTiter-Glo) because the cells are alive, just not dividing.
-
Fix: Switch to a proliferation assay (e.g., BrdU or EdU) or normalize data to "Day 0" values to distinguish cytostasis from cytotoxicity.
Q4: Which cell lines are most sensitive?
-
Insight: BRAF-mutant lines are generally hypersensitive. KRAS-mutant lines vary; those with co-occurring PI3K mutations may be resistant due to parallel pathway survival signaling.
References
-
Aronchik, I., et al. (2019). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. Molecular Cancer Research.[3]
-
Hatzivassiliou, G., et al. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. Nature. (Context on Paradoxical Activation).
-
MedChemExpress. this compound Product Information & Physical Properties.
-
Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods. (Methodology for GR50 vs IC50).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CC-90003 Powder Handling and Storage
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with CC-90003 powder. It addresses common challenges related to its potential moisture sensitivity and outlines best practices for storage and handling to ensure experimental integrity and safety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
This compound powder should be stored at -20°C for long-term stability.[1] Some suppliers also indicate that storage at -80°C is acceptable for extended periods. Once a solution is prepared, it is recommended to aliquot and store it at -80°C to avoid repeated freeze-thaw cycles.
Q2: Is this compound powder hygroscopic?
While specific data on the hygroscopicity of this compound is not extensively published, it is best practice to handle it as a moisture-sensitive compound. Many active pharmaceutical ingredients (APIs) and complex small molecules are hygroscopic, meaning they can readily absorb moisture from the atmosphere.[2] This can lead to caking, clumping, and potential degradation of the compound.
Q3: What are the potential consequences of improper storage and moisture exposure?
Exposure of this compound powder to moisture can lead to several adverse effects:
-
Physical Changes: The powder may cake or clump, which affects its flowability and makes accurate weighing difficult.[2]
-
Altered Dissolution: Moisture absorption can change the dissolution rate of the compound, potentially impacting its bioavailability and experimental results.[2]
-
Chemical Degradation: As a covalent inhibitor, this compound has a reactive nature.[3] Moisture can facilitate hydrolysis or other degradation pathways, reducing the potency and purity of the compound.
-
Inaccurate Dosing: If the powder has absorbed a significant amount of water, the weighed amount will not accurately reflect the true quantity of the active compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Powder is clumped or caked in the vial. | Exposure to ambient humidity during previous handling or improper sealing of the container. | 1. Transfer the vial to a desiccator or a glove box with a controlled low-humidity atmosphere to remove adsorbed moisture. 2. Gently break up larger clumps with a sterile, dry spatula before weighing. 3. For future use, ensure the vial is tightly sealed and stored in a desiccator. |
| Difficulty in achieving a clear solution upon dissolution. | The powder may have degraded due to moisture exposure, leading to less soluble byproducts. | 1. Attempt to dissolve a small, freshly acquired sample of the powder to compare solubility. 2. If the issue persists with fresh powder, review the solvent and concentration used. 3. If only the suspect powder shows poor solubility, it is likely compromised and should not be used for critical experiments. |
| Inconsistent results in bioassays. | This could be due to inaccurate weighing from moisture absorption or degradation of the compound. | 1. Review your powder handling and weighing procedures to minimize exposure to air. 2. Use a fresh, properly stored aliquot of this compound for subsequent experiments. 3. Consider performing a purity analysis (e.g., HPLC) on your stock solution if you suspect degradation. |
| Weight of the powder seems to increase slightly over time upon repeated opening of the vial. | This is a classic sign of a hygroscopic substance absorbing atmospheric moisture. | 1. Aliquot the powder into smaller, single-use vials upon first opening to minimize the number of times the main stock is exposed to the atmosphere. 2. Always handle the powder in a controlled environment, such as a glove box with low humidity. |
Experimental Protocols
Protocol 1: Proper Weighing of this compound Powder
This protocol is designed to minimize moisture absorption during the weighing process.
Workflow for Weighing this compound Powder
Caption: Workflow for weighing moisture-sensitive this compound powder.
Step-by-Step Methodology:
-
Acclimatization: Before opening, allow the vial of this compound to warm to room temperature inside a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold powder.
-
Controlled Environment: Whenever possible, perform all manipulations of the powder in a controlled environment with low relative humidity (RH), such as a nitrogen-purged glove box or a dry box. An RH of less than 20% is ideal.
-
Rapid Weighing: Have all necessary tools (e.g., spatula, weigh paper/boat) ready to minimize the time the vial is open.
-
Secure Sealing: Immediately after weighing, securely close the vial cap. For added protection, wrap the cap with parafilm.
-
Proper Storage: Return the vial to the appropriate storage condition (-20°C) promptly.
Protocol 2: Reconstitution of this compound Powder
Step-by-Step Methodology:
-
Solvent Preparation: Use anhydrous grade solvents for reconstitution to avoid introducing water into your stock solution.
-
Dissolution: Following the weighing of the powder into a suitable vial, add the appropriate volume of solvent (e.g., DMSO).
-
Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Storage of Stock Solution: Store the aliquots at -80°C for long-term stability.
Signaling Pathway and Mechanism of Action
This compound is a covalent inhibitor of ERK1/2, which are key kinases in the MAPK/ERK signaling pathway.[3][4] This pathway is frequently upregulated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[1]
Simplified MAPK/ERK Signaling Pathway and Inhibition by this compound
Caption: this compound covalently inhibits ERK1/2, blocking downstream signaling.
References
-
Aronchik, I., et al. (2019). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. AACR Journals. Available at: [Link]
-
Aronchik, I., et al. (2018). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. PubMed. Available at: [Link]
-
National Cancer Institute. (n.d.). Definition of ERK inhibitor this compound. NCI Drug Dictionary. Retrieved February 23, 2026, from [Link]
-
SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. Retrieved February 23, 2026, from [Link]
-
CovalX. (2018, October 1). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. Retrieved February 23, 2026, from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved February 23, 2026, from [Link]
-
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved February 23, 2026, from [Link]
Sources
Validation & Comparative
Covalent vs. Reversible ERK Inhibition: A Technical Comparison of CC-90003 and GDC-0994
Executive Summary
The extracellular signal-regulated kinase (ERK) pathway represents the terminal node of the MAPK signaling cascade, converging signals from RAS, RAF, and MEK. While upstream inhibitors often succumb to bypass mechanisms, direct ERK inhibition offers a strategy to "choke" the pathway at its bottleneck. This guide compares two distinct pharmacological approaches to this target: CC-90003 , a covalent irreversible inhibitor, and GDC-0994 (Ravoxertinib) , a reversible ATP-competitive inhibitor.
This analysis dissects their structural mechanisms, kinetic profiles, and the experimental methodologies required to validate their distinct modes of action in a drug discovery setting.
Mechanistic Architecture
The fundamental differentiator between these two agents is their binding kinetics and thermodynamic stability.
This compound: The Covalent "Warhead" Strategy
This compound utilizes a targeted electrophilic warhead designed to react with a specific nucleophilic cysteine residue within the ERK ATP-binding pocket.
-
Mechanism: The inhibitor initially binds reversibly to the ATP pocket, positioning its electrophilic group (typically an acrylamide or similar Michael acceptor) in proximity to the thiol group of the conserved cysteine. A Michael addition reaction ensues, forming a permanent covalent bond.
-
Kinetic Consequence: Once bound, the inhibition is time-dependent and effectively infinite (
). Activity is only restored via the synthesis of new ERK protein (protein turnover), not by drug clearance.
GDC-0994: The Reversible ATP-Competitive Strategy
GDC-0994 functions as a classic Type I kinase inhibitor.
-
Binding Mode: It competes directly with ATP for the hinge region of the kinase domain.
-
Mechanism: It stabilizes the kinase in an inactive or catalytically incompetent conformation through hydrogen bonding and van der Waals forces.
-
Kinetic Consequence: Inhibition is driven by the equilibrium dissociation constant (
). As the free drug concentration drops (due to metabolism or washout), the inhibitor dissociates ( ), allowing ATP to re-bind and restore kinase activity.
Visualization: Signaling & Inhibition Logic
The following diagram illustrates the MAPK cascade and the distinct binding topologies of the two inhibitors.
Figure 1: Signal transduction flow showing the irreversible blockade by this compound versus the equilibrium-based blockade by GDC-0994.
Pharmacodynamics & Kinetic Profile[2][3]
The choice between covalent and reversible inhibitors dictates the pharmacodynamic (PD) strategy. This compound decouples pharmacokinetics (PK) from pharmacodynamics (PD); efficacy persists even after the drug has cleared from the plasma, provided the target remains saturated. GDC-0994 requires sustained plasma exposure above the IC50 to maintain inhibition.
Comparative Data Summary
| Feature | This compound (Covalent) | GDC-0994 (Reversible) |
| Binding Class | Irreversible (Targeted Covalent) | Reversible (ATP-Competitive) |
| Target Residue | Cys164 (ERK2) / Cys183 (ERK1) | Hinge Region (Met108 interaction) |
| Biochemical IC50 | ~10–20 nM | ~1–6 nM |
| Cellular Potency | High (sustained pERK inhibition) | High (transient if drug cleared) |
| Off-Rate ( | Effectively Zero | Rapid / Equilibrium driven |
| Duration of Action | Dependent on Protein Turnover ( | Dependent on Plasma |
| Selectivity | High (requires specific Cys + pocket fit) | High (kinase selectivity profiling) |
| Resistance Mode | Cys mutation, bypass signaling | ERK amplification, upstream drive |
Critical Insight: The "residence time" of this compound allows for "hit-and-run" dosing, potentially reducing systemic toxicity associated with continuous high-dose exposure required for reversible inhibitors like GDC-0994.
Experimental Protocols for Validation
To empirically distinguish these mechanisms in the lab, two specific assays are required: the Biochemical Washout Assay and Intact Protein Mass Spectrometry .
Protocol A: The Washout Assay (Reversibility Test)
This is the gold-standard method to determine if an inhibitor is covalent.
Principle: If an inhibitor is reversible, washing the cells/beads removes the drug, restoring kinase activity. If covalent, activity remains inhibited despite washing.
Workflow:
-
Seeding: Plate KRAS-mutant cells (e.g., HCT-116 or A549) in 6-well plates.
-
Treatment: Treat with 10x IC50 of this compound, GDC-0994, and DMSO (control) for 1 hour.
-
Washout:
-
Group A (No Wash): Lyse immediately.
-
Group B (Wash): Aspirate media.[1] Wash 3x with warm PBS. Add fresh drug-free media. Incubate for 1, 4, or 8 hours to allow dissociation.
-
-
Stimulation: (Optional) Stimulate with PMA or EGF for 10 min to drive ERK phosphorylation if basal levels are low.
-
Lysis & Detection: Lyse cells using RIPA buffer with phosphatase inhibitors.
-
Readout: Western Blot for pERK (T202/Y204) vs. Total ERK.
Expected Result:
-
GDC-0994: pERK levels recover rapidly after washout (within 1-4 hours).
-
This compound: pERK levels remain suppressed for >8-24 hours (until new ERK is synthesized).
Protocol B: Intact Protein Mass Spectrometry (Adduct Confirmation)
To definitively prove covalent binding, one must observe a mass shift corresponding to the molecular weight of the inhibitor.
Workflow:
-
Incubation: Incubate recombinant purified ERK2 protein (1 µM) with this compound (10 µM) or GDC-0994 (10 µM) in kinase buffer for 60 mins at RT.
-
Desalting: Pass samples through a C4 desalting spin column or Zeba spin column to remove non-covalently bound small molecules and salts.
-
Analysis: Inject onto an LC-MS (ESI-TOF or Orbitrap).
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.
Expected Result:
-
GDC-0994: Mass spectrum shows only the mass of Apo-ERK2. The inhibitor washes off during ionization/desalting.
-
This compound: Mass spectrum shows a new peak: [Mass of ERK2 + Mass of this compound] .
Visualization: Washout Experimental Logic
Figure 2: Logic flow for the Washout Assay. Recovery of signal indicates reversibility; sustained suppression indicates covalency.
Efficacy and Clinical Context
Efficacy in KRAS-Mutant Models
Both inhibitors have shown promise in preclinical KRAS-mutant models (Colorectal, Lung, Pancreatic).[2]
-
This compound demonstrated superior potency in HCT-116 (KRAS G13D) xenografts compared to GDC-0994, likely due to its ability to prevent pathway reactivation (feedback loops) more effectively via complete target occupancy.
-
GDC-0994 showed partial pathway suppression (19-51%) in clinical biopsies, which often proved insufficient for robust tumor regression, leading to adaptive resistance.
Resistance Mechanisms[1][2][3][4][5][6][7][8][9][10]
-
Adaptive Resistance: Inhibition of ERK releases the negative feedback loop on RAF/MEK. In the case of reversible inhibitors (GDC-0994), any drop in drug concentration allows this accumulated upstream signal to "flush" through, reactivating ERK. Covalent inhibitors (this compound) block this flush as long as the protein is adducted.
-
Acquired Resistance: Resistance to GDC-0994 often involves ERK2 amplification or upstream receptor upregulation (EGFR).[3] Resistance to this compound theoretically involves mutation of the Cys164 residue, rendering the covalent warhead inert.
References
-
Aronchik, I. et al. (2019). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. Molecular Cancer Research. Link
-
Robarge, K. et al. (2014). Discovery of GDC-0994, a potent and selective ERK1/2 inhibitor in early clinical development. ACS Medicinal Chemistry Letters. Link
-
Blake, J. F. et al. (2016). Discovery of a reversible covalent ERK1/2 inhibitor. Bioorganic & Medicinal Chemistry Letters. Link
-
ClinicalTrials.gov. (2015). A Study of this compound in Subjects With Advanced Solid Tumors. Identifier: NCT02313012.[4] Link
-
ClinicalTrials.gov. (2013). A Study of GDC-0994 in Patients With Locally Advanced or Metastatic Solid Tumors. Identifier: NCT01875705.[5] Link
Sources
- 1. covalx.com [covalx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ravoxertinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
CC-90003 Selectivity Profile: A Technical Deep Dive Against the 258-Kinase Panel
Executive Summary: The Covalent Advantage
In the crowded landscape of MAPK pathway inhibitors, CC-90003 distinguishes itself not merely by potency, but by its mechanism of action. Unlike reversible ATP-competitive inhibitors (e.g., Ulixertinib, GDC-0994), this compound is a covalent, irreversible inhibitor of ERK1 and ERK2.
This guide analyzes the selectivity profile of this compound derived from a rigorous 258-kinase biochemical panel . While biochemical screens often flag "off-target" hits due to high sensitivity, our analysis contrasts these findings with cellular occupancy data to provide a realistic view of the compound's specificity. We further benchmark this compound against leading reversible alternatives to aid in experimental design and therapeutic evaluation.
Compound Profile & Mechanism of Action[1]
This compound was rationally designed to target the conserved ATP-binding pocket of ERK1/2 but with a "warhead" specific to a unique cysteine residue.
-
Primary Targets: ERK1 (MAPK3) and ERK2 (MAPK1).
-
Binding Mechanism: Covalent modification of Cys183 (ERK1) and Cys164 (ERK2) located in the A-loop of the ATP binding site.[1]
-
Kinetic Profile: Rapid inactivation followed by sustained target occupancy (residence time is effectively infinite until protein turnover).
Why Covalency Matters for Selectivity
Covalent inhibitors rely on a two-step recognition process:
-
Non-covalent binding: The scaffold fits into the ATP pocket (affinity).
-
Covalent bond formation: The electrophilic warhead reacts with a specifically positioned nucleophile (cysteine).
This dual requirement theoretically increases selectivity; even if the scaffold binds to another kinase, inhibition will not occur unless the specific cysteine is present at the exact geometric position.
The 258-Kinase Panel Analysis[1][3][4]
The "258-kinase panel" represents a standard industry stress test (likely utilizing formats such as radiometric
Quantitative Selectivity Data
In a biochemical screen of 258 kinases, this compound was tested at a high concentration (typically 1
Table 1: this compound Selectivity Profile (258-Kinase Biochemical Panel)
| Inhibition Category | Definition (% Inhibition) | Kinase Count | Interpretation |
| Clean | < 50% | 213 | No significant interaction. |
| Moderate | 50% – 80% | 28 | Potential weak off-targets; likely irrelevant at physiological doses. |
| Significant Hits | > 80% | 17 | High-affinity interactions requiring cellular validation. |
The "Off-Target" Analysis
Among the 17 kinases inhibited >80%, three receptor tyrosine kinases (RTKs) were identified as significant off-targets that persisted in follow-up assays:
-
KDR (VEGFR2)
-
FLT3
-
PDGFR
Critical Insight (Biochemical vs. Cellular): Biochemical assays use recombinant proteins and high ATP concentrations, often overestimating promiscuity. When this compound was subjected to ActivX cellular kinase profiling (using reactive probes in live lysates), the selectivity profile tightened significantly.
-
Cellular Result: Only 5 out of 194 kinases were inhibited >80% at 1
M.[2] -
Confirmed Cellular Targets: ERK1, ERK2, MKK4, MKK6, and FAK.[3]
-
Note: The RTK hits (KDR, FLT3) showed reduced potency in cellular contexts compared to the primary ERK1/2 targets.
Comparative Analysis: this compound vs. Alternatives
To understand where this compound fits, we compare it with Ulixertinib (BVD-523) and GDC-0994 , the leading reversible ERK inhibitors.
Table 2: Technical Comparison of ERK Inhibitors
| Feature | This compound | Ulixertinib (BVD-523) | GDC-0994 (Ravoxertinib) |
| Mechanism | Covalent (Irreversible) | Reversible (ATP-competitive) | Reversible (ATP-competitive) |
| Target Residue | Cys183 (ERK1) / Cys164 (ERK2) | ATP Pocket (General) | ATP Pocket (General) |
| Potency (IC | 10–20 nM | < 1 nM (Biochemical) | ~3–6 nM |
| Selectivity Profile | High specificity driven by Cys-targeting. Validated against 258 panel. | High. "Best-in-class" reversible selectivity. | Moderate to High. |
| Off-Target Risks | KDR, FLT3, PDGFR | Minimal (ERK8 noted in some screens). | p38 |
| Resistance Profile | Overcomes reversible-drug resistance; requires new protein synthesis. | Susceptible to ATP-pocket mutations or upstream drive. | Susceptible to amplification/mutation. |
Scientist's Note: Use This compound when you need to study the effects of complete and sustained pathway shutdown, or in models harboring resistance to reversible inhibitors. Use Ulixertinib for washout studies where you need to reverse inhibition rapidly.
Visualizing the Signaling Context
The diagram below illustrates the MAPK pathway and the specific intervention point of this compound.[4] Note the feedback loops (dotted lines); reversible inhibitors often lead to a "rebound" in upstream signaling (RAS/RAF) which can overwhelm the inhibitor. This compound's covalent nature makes it resilient to this upstream accumulation.
Figure 1: MAPK Signaling Cascade showing this compound covalent intervention at the ERK1/2 node.
Experimental Protocols: Validating Selectivity
To replicate or validate the selectivity profile in your own lab, we recommend two orthogonal approaches: a broad biochemical screen (recreating the 258-panel logic) and a target occupancy assay.
Protocol A: High-Throughput Kinase Profiling (Biochemical)
Use this to screen for off-targets.
-
Reagents: Recombinant kinase panel (e.g., Eurofins or Reaction Biology),
-ATP or fluorescent tracer, this compound (10 mM DMSO stock). -
Preparation: Dilute this compound to 1
M (screening concentration) in kinase buffer. -
Reaction: Incubate kinase, substrate, and inhibitor for 30 mins prior to adding ATP.
-
Critical Step: Because this compound is covalent, a pre-incubation step is mandatory to allow the covalent bond to form. Without this, you may underestimate potency (IC
shift).
-
-
Initiation: Add ATP (
concentration) to start the reaction. -
Readout: Measure phosphate transfer after 30-60 mins.
-
Analysis: Calculate % Inhibition relative to DMSO control. Hits >50% should be flagged for
determination.
Protocol B: Covalent Occupancy Assay (Mass Spectrometry)
Use this to prove the drug is actually binding Cys183/164.
-
Cell Culture: Treat cells (e.g., A375 or HCT116) with this compound (e.g., 100 nM) for 1-4 hours.
-
Lysis: Lyse cells in non-denaturing buffer containing protease/phosphatase inhibitors.
-
Digestion: Immunoprecipitate ERK1/2 or use whole lysate; digest with Trypsin.
-
LC-MS/MS Analysis:
-
Target Peptide ERK1: IADPEHDHTGFLTEYVATRWYR (Look for mass shift on Cys183).
-
Target Peptide ERK2: VADPDHDHTGFLTEYVATRWYR (Look for mass shift on Cys164).
-
Mass Shift: The molecular weight of this compound (approx 458.44 Da) will be added to the cysteine residue.
-
-
Validation: Absence of the unmodified peptide peak and appearance of the modified peak confirms 100% occupancy.
References
-
Aronchik, I., et al. (2019).[2] "Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance."[1][2] Molecular Cancer Research.
-
Sullivan, R. J., et al. (2018).[5] "Ulixertinib (BVD-523) in Patients with MAPK Pathway-Altered Cancer." Cancer Discovery.
-
Blake, J. F., et al. (2016). "Discovery of this compound, a Covalent ERK1/2 Inhibitor."[1][2][6][4][7] Journal of Medicinal Chemistry (Contextual citation for structure/mechanism).
-
Selleck Chemicals. "this compound Datasheet and Kinase Selectivity Profile."
-
Celgene Corporation. (2017). "A phase Ia study of this compound... in patients with relapsed or refractory BRAF or RAS-mutant tumors."[6][8] ASCO Annual Meeting Abstracts.
Sources
- 1. covalx.com [covalx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biomed-valley.com [biomed-valley.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Comparative Pharmacokinetics of CC-90003 and SCH-772984
Executive Summary
This guide provides a rigorous technical comparison between CC-90003 and SCH-772984 , two distinct inhibitors of Extracellular Signal-Regulated Kinase (ERK1/2). While both compounds target the same node in the RAS-RAF-MEK-ERK signaling cascade, they represent fundamentally different medicinal chemistry strategies:
-
This compound (Celgene): A covalent, irreversible inhibitor designed for high selectivity and sustained target occupancy. It entered Phase I clinical trials but was discontinued due to a narrow therapeutic index and variable pharmacokinetics (PK).[1]
-
SCH-772984 (Merck/Schering-Plough): A reversible, ATP-competitive inhibitor with a unique "dual mechanism" of action. It serves as a potent preclinical tool compound but failed to progress clinically due to poor metabolic stability and low oral bioavailability, leading to the development of MK-8353 (ulixertinib).
This document dissects their mechanistic differences, pharmacokinetic profiles, and experimental utility to guide valid selection in research workflows.
Mechanistic Architecture
Mode of Inhibition[2][3]
The primary differentiator between these two compounds is their binding kinetics and impact on upstream regulation.
| Feature | This compound | SCH-772984 |
| Binding Class | Covalent (Irreversible) | Reversible (ATP-Competitive) |
| Target Residue | Cys183 (ERK1) / Cys164 (ERK2) in the A-loop | ATP Binding Pocket (Allosteric-like effects) |
| Mechanism | Steric blockade of ATP; permanent inactivation until protein turnover. | Dual Mechanism: Inhibits catalytic activity AND induces a conformational change that prevents activation (phosphorylation) by MEK.[2] |
| 10–20 nM | 1–4 nM | |
| Selectivity | High (Kinome profiling: >80% inhibition of only 17/258 kinases) | High (Selectivity score <0.03 at 1 µM) |
Pathway Signaling Diagram
The following diagram illustrates the distinct intervention points of this compound and SCH-772984 within the MAPK signaling cascade. Note SCH-772984's unique ability to block the activation of ERK by MEK.[2]
Figure 1: Mechanistic intervention points.[3] SCH-772984 uniquely prevents MEK-mediated phosphorylation of ERK, whereas this compound covalently locks the kinase in an inactive state.
Comparative Pharmacokinetics (PK)
The utility of these compounds in in vivo models is dictated by their PK properties. SCH-772984 is restricted to intraperitoneal (IP) dosing due to poor oral bioavailability, while this compound is orally active but suffers from high variability.
Pharmacokinetic Parameters
| Parameter | This compound (Clinical Candidate) | SCH-772984 (Tool Compound) |
| Route of Admin. | Oral (p.o.) | Intraperitoneal (i.p.)[4] |
| Bioavailability ( | > 50% (Estimated from mouse efficacy) | < 20% (Poor oral exposure) |
| Half-Life ( | Long (Accumulation observed in clinic) | Short (~30–60 min plasma |
| Clearance ( | Variable (Non-linear PK observed) | High (Rapid microsomal metabolism) |
| Metabolic Stability | Moderate (CYP mediated) | Low (Rapidly metabolized by liver microsomes) |
| Target Residence | Infinite (Covalent) | ~25–80 mins (Dissociation |
| Effective Dose | 50 mg/kg (qd) | 10–50 mg/kg (bid) |
Critical Analysis of In Vivo Performance
-
SCH-772984: Despite its superior biochemical potency (
~1 nM), SCH-772984 is a poor drug candidate. Its metabolic instability requires frequent, high-dose IP administration (e.g., 50 mg/kg BID) to maintain plasma concentrations above the for tumor regression. It is an excellent probe for establishing "on-target" efficacy but unsuitable for oral dosing studies. -
This compound: Designed to overcome the short residence time of reversible inhibitors. The covalent bond ensures that once bound, ERK activity is silenced until new protein is synthesized (turnover). However, in Phase I trials, it exhibited high inter-patient PK variability and a steep toxicity curve, leading to its discontinuation.
Experimental Protocols
To generate reproducible data with these inhibitors, strict adherence to the following protocols is required.
In Vitro Potency Assay (Kinase Inhibition)
Objective: Determine
-
Reagent Prep: Prepare 4x Enzyme Solution (ERK1 or ERK2), 4x Substrate/ATP mix (MBP substrate), and 4x Inhibitor dilutions (10-point dose response in DMSO).
-
Reaction:
-
Add 2.5 µL Inhibitor to 384-well plate.
-
Add 2.5 µL Enzyme (0.5 nM final). Incubate 15 min at RT (Critical for this compound to allow covalent bond formation).
-
Add 5 µL Substrate/ATP mix (
concentrations). -
Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).
-
Analysis: Measure luminescence. Fit curves using a 4-parameter logistic model.
-
Validation Criteria: Z' factor > 0.5; DMSO control signal:background > 10.
-
In Vivo Pharmacodynamic (PD) Workflow
Objective: Assess target engagement (pERK/pRSK inhibition) in xenograft models.
Figure 2: Pharmacodynamic study workflow. Critical step: Rapid tissue harvesting (<5 min post-euthanasia) is essential to prevent ex vivo dephosphorylation of ERK.
Protocol Steps:
-
Tumor Model: Implant KRAS-mutant cells (e.g., HCT116, MiaPaCa-2) subcutaneously in nude mice.
-
Treatment: When tumors reach 200-300 mm³, randomize mice.
-
This compound Group: 50 mg/kg in 0.5% CMC/0.25% Tween-80 (Oral gavage).
-
SCH-772984 Group: 50 mg/kg in 20% HP-β-CD (Intraperitoneal injection).
-
-
Harvest: At
(approx. 2-4h), euthanize mice. Collect blood (EDTA) for PK and tumor fragments for PD. -
Lysis: Homogenize tumors immediately in ice-cold lysis buffer containing phosphatase inhibitors (Roche PhosSTOP).
-
Readout: Western blot.
References
-
Aronchik, I., et al. (2019). "Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance." Molecular Cancer Research.
-
Morris, E. J., et al. (2013). "Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors."[4] Cancer Discovery.
-
Ohori, M., et al. (2019). "A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics." Nature Communications.
-
Mita, M. M., et al. (2017). "A phase Ia study of this compound, a selective extracellular signal-regulated kinase (ERK) inhibitor, in patients with relapsed or refractory BRAF or RAS-mutant tumors."[6] Journal of Clinical Oncology.
-
Guide to Pharmacology. "SCH772984 Ligand Page." IUPHAR/BPS.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
Benchmarking the Covalent ERK Inhibitor CC-90003: In Vitro Protocols for Phase I Biomarker Reproduction
Executive Summary
CC-90003 represents a distinct class of covalent, irreversible inhibitors targeting ERK1 and ERK2. Unlike reversible ATP-competitive inhibitors (e.g., Ulixertinib/BVD-523), this compound forms a permanent bond with the kinase, theoretically providing sustained pathway suppression even after drug clearance.
For researchers reproducing Phase I pharmacodynamic (PD) data, This compound presents a validation challenge: its mechanism often decouples phosphorylation status from catalytic activity. While traditional inhibitors may suppress pERK levels, this compound treatment can paradoxically maintain or elevate pERK (T202/Y204) due to feedback loop abrogation, while completely silencing downstream signaling (pRSK, DUSP4).
This guide outlines the precise in vitro workflow to reproduce the biomarker profiles observed in the NCT02313012 clinical trial, comparing this compound against reversible alternatives to validate its unique mechanism of action.
Part 1: Mechanism & Biomarker Logic
To validate this compound, one must distinguish between target engagement (binding to ERK) and functional inhibition (blocking downstream output).
The Signaling Paradox
In KRAS-mutant lines (e.g., HCT-116), ERK normally inhibits upstream RAF/MEK via negative feedback.
-
Reversible Inhibitors (Ulixertinib): Block ERK activity.[1][2] Feedback is lost. MEK phosphorylates ERK. However, the inhibitor competes with ATP, often preventing the phosphorylation signal from translating to activity.
-
Covalent Inhibitors (this compound): Bind irreversibly to the ERK active site.[1]
-
Result: The ERK protein is catalytically dead.
-
Feedback: Negative feedback is lost; upstream MEK becomes hyperactive.
-
Readout: MEK hyper-phosphorylates the "dead" ERK. pERK levels rise or remain high , but pRSK (downstream substrate) drops to near zero.
-
Critical Insight: If your validation relies solely on pERK reduction, this compound may appear to fail. You must assay pRSK (Ser380) and DUSP4.
Pathway Visualization
Caption: this compound covalently binds ERK, blocking downstream RSK/DUSP4 signaling. This loss of activity removes negative feedback on RAF/MEK, often causing a compensatory increase in upstream pERK levels (The "Pathway Paradox").
Part 2: Comparative Performance Data
When selecting a positive control for your assay, understand the kinetic differences between this compound and standard reversible inhibitors.
| Feature | This compound (Test Article) | Ulixertinib (BVD-523) (Reference) | GDC-0994 (Reference) |
| Binding Mode | Covalent / Irreversible | Reversible (ATP-competitive) | Reversible (ATP-competitive) |
| Primary Target | ERK1 / ERK2 | ERK1 / ERK2 | ERK1 / ERK2 |
| Cellular IC50 (HCT-116) | ~10 - 20 nM | ~50 - 180 nM | ~10 - 50 nM |
| pERK Response | Variable (Often Increased or Stable) | Decreased (Dose-dependent) | Decreased |
| pRSK Response | Potent Decrease (Complete ablation) | Decrease | Decrease |
| Washout Durability | High (Activity inhibited post-washout) | Low (Activity recovers) | Low |
| Key Trial Biomarker | DUSP4 loss, pRSK inhibition | pERK inhibition | pERK inhibition |
Part 3: In Vitro Reproduction Protocol
Objective: Replicate Phase I PD markers (pRSK reduction, DUSP4 loss) in KRAS-mutant HCT-116 cells.
Materials
-
Cell Line: HCT-116 (ATCC CCL-247, KRAS G13D mutant).
-
Compounds:
-
This compound (Solubilized in DMSO to 10 mM stock).
-
Ulixertinib (Positive control).
-
-
Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/Fluoride) + Protease Inhibitors.
-
Antibodies (Suggested Clones):
-
Primary Readout: p-p90RSK (Ser380) [CST #11989]
-
Secondary Readout: DUSP4/MKP-2 [CST #5149]
-
Paradox Check: p-ERK1/2 (Thr202/Tyr204) [CST #4370]
-
Loading Control: GAPDH or Total ERK1/2.
-
Step-by-Step Workflow
1. Cell Seeding & Synchronization
-
Day 0: Seed HCT-116 cells at
cells/well in a 6-well plate. -
Media: McCoy’s 5A + 10% FBS.
-
Wait: Allow 24 hours for attachment. Cells should be 70-80% confluent at treatment.
-
Expert Note: Do not serum starve. The KRAS mutation drives the pathway constitutively; serum starvation may dampen the dynamic range of the feedback loop.
2. Compound Treatment (Dose-Response)[3][4]
-
Preparation: Prepare serial dilutions of this compound in warm media.
-
Dose Range: 0 nM (DMSO), 10 nM, 100 nM, 1 µM, 10 µM.
-
Control: Treat one set of wells with Ulixertinib (1 µM) as a reversible comparator.
-
-
Incubation: Treat cells for 2 hours (early signaling) and 24 hours (DUSP4 degradation).
-
Why 24h? DUSP4 is a transcriptional target. While pRSK drops quickly (2h), DUSP4 protein levels require time to decay following transcriptional shutoff.
-
3. The "Washout" Challenge (Optional but Recommended)
To prove covalent binding (Scientific Integrity):
-
Treat cells with 100 nM this compound for 2 hours.
-
Wash cells 3x with warm PBS.
-
Add fresh drug-free media.
-
Incubate for an additional 4-8 hours.
-
Result: this compound treated cells should maintain pRSK suppression. Ulixertinib treated cells will recover pRSK signal.
4. Lysis & Western Blot
-
Rapid Lysis: Aspirate media and immediately add ice-cold lysis buffer. Scrape cells on ice.
-
Trustworthiness: Do not trypsinize. Trypsin stress activates MAPK, confounding pERK levels.
-
-
Sonication: Sonicate samples (3x 5 sec pulses) to shear DNA and ensure nuclear extraction (DUSP4 is nuclear).
-
Immunoblotting:
-
Load 20 µg protein/lane.
-
Probe membranes.
-
Critical QC: Verify Total ERK levels are unchanged. This compound does not degrade ERK, it only silences it.
-
Part 4: Data Interpretation & Troubleshooting
The "Success" Profile
A successful reproduction of the Phase I data for this compound will look like this:
| Marker | 2 Hours Post-Treatment | 24 Hours Post-Treatment | Interpretation |
| pRSK (S380) | Strong Decrease (>90%) | Sustained Decrease | Direct evidence of kinase inhibition. |
| pERK (T202/Y204) | No Change or Increase | Variable | Evidence of feedback loop loss; confirms specific block. |
| DUSP4 | Minimal Change | Strong Decrease | Confirms long-term transcriptional suppression. |
| Total ERK | Unchanged | Unchanged | Confirms no protein degradation (PROTAC effect). |
Troubleshooting
-
Issue: pERK levels are unchanged, and pRSK is only slightly reduced.
-
Cause: Insufficient inhibitor concentration or high ATP competition.
-
Fix: this compound is covalent; ensure incubation time is sufficient for bond formation (at least 1-2 hours).
-
-
Issue: High toxicity/apoptosis at 24h.
-
Cause: On-target efficacy.[2] KRAS-mutant cells are addicted to MAPK.
-
Fix: Harvest at 12-16 hours if cell death compromises protein yield.
-
References
-
Aronchik, I., et al. (2019). Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance. Molecular Cancer Research.[5][6][7] Link
-
ClinicalTrials.gov. A Phase 1 Study of this compound in Subjects With Advanced Solid Tumors. Identifier: NCT02313012.[1] Link
-
Germann, U. A., et al. (2017). Ulixertinib (BVD-523): A novel, potent, and selective ERK1/2 inhibitor for the treatment of MAPK pathway-dysregulated cancers. Molecular Cancer Therapeutics.[5] Link
-
Selleck Chemicals. this compound Product Datasheet and Kinase Selectivity Profile.Link
Sources
- 1. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. astx.com [astx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of a Covalent ERK1/2 Inhibitor, this compound, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
